2,6-Dimethoxybenzaldehyde

Physical Chemistry Solid-State Characterization Process Chemistry

Researchers synthesizing thiazolidin-4-one NNRTIs require a reliable aldehyde building block with consistent reactivity. Variability among dimethoxybenzaldehyde isomers compromises reproducibility. • Validated NNRTI pharmacophore: Derivatives achieve IC₅₀ values as low as 20 nM against HIV-1 reverse transcriptase • Anti-TB activity: MIC of 4.7 μM against M. tuberculosis H37Rv • Superior oxidative stability vs. 2,4-isomer due to stronger electron donation (Hammett σ = -0.78) • Thermal robustness: mp 96-98°C, enabling broader recrystallization solvent selection High-purity material (≥98% GC) ensures reproducible multi-step synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 3392-97-0
Cat. No. B146518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxybenzaldehyde
CAS3392-97-0
SynonymsNSC 72362
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C=O
InChIInChI=1S/C9H10O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
InChIKeyWXSGQHKHUYTJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxybenzaldehyde Specifications & Baseline Characterization


2,6-Dimethoxybenzaldehyde (CAS 3392-97-0) is a symmetrically substituted benzaldehyde derivative bearing methoxy groups at the 2- and 6-positions of the aromatic ring. It exists as a yellow to beige crystalline solid with a melting point of 96–98 °C and a molecular formula of C₉H₁₀O₃ (molecular weight 166.18 g/mol) . The compound serves as a key building block in organic synthesis, particularly in condensation reactions forming Schiff bases and as a precursor to thiazolidin-4-one derivatives investigated as non‑nucleoside HIV-1 reverse transcriptase inhibitors . Its physical and chemical properties are well‑characterized, with commercial availability typically at ≥97% purity (GC) [1].

Why 2,6-Dimethoxybenzaldehyde Cannot Be Substituted by Isomers


Dimethoxybenzaldehyde isomers share identical molecular formulas but exhibit divergent physicochemical properties and reactivities due to the distinct positioning of methoxy substituents. 2,6‑Dimethoxybenzaldehyde demonstrates a melting point 29 °C higher than its 2,4‑isomer [1], reflecting fundamentally different intermolecular packing arrangements in the solid state. In oxidation reactions, the relative reactivity order among dimethoxybenzaldehydes is 2,4‑DMBA > 2,6‑DMBA [2], meaning the 2,6‑isomer is notably less susceptible to oxidative degradation. Furthermore, the symmetrical 2,6‑substitution pattern imparts a unique electronic environment that influences its behavior as a synthetic intermediate, particularly in the formation of thiazolidin‑4‑one‑based NNRTI scaffolds . These quantifiable differences make generic substitution among isomers untenable for applications requiring precise control over reaction kinetics, product stability, or biological activity.

2,6-Dimethoxybenzaldehyde: Differentiation Evidence vs. Analogs


Higher Melting Point vs. 2,4-Isomer Improves Crystallization

2,6‑Dimethoxybenzaldehyde melts at 96–98 °C , whereas the 2,4‑isomer melts at 67–69 °C [1]. This 29 °C difference indicates substantially stronger intermolecular interactions in the 2,6‑isomer, consistent with its reported crystal structure which lacks aromatic π–π stacking interactions [2] and adopts a different supramolecular arrangement compared to isomers that do exhibit such stacking.

Physical Chemistry Solid-State Characterization Process Chemistry

Reduced Oxidation Rate vs. 2,4-Isomer Enhances Stability

In the oxidation of methoxybenzaldehydes by benzimidazolium fluorochromate (BIFC) in 50% aqueous acetic acid at 303 K, the reactivity order follows 2,4‑DMBA > 2,6‑DMBA [1]. The combined σ(OCH₃) Hammett constant for 2,6‑DMBA is −0.78 compared to −0.66 for 2,4‑DMBA, reflecting the greater electron‑donating effect of the symmetrical ortho,ortho‑dimethoxy substitution which retards oxidation rate.

Reaction Kinetics Oxidation Chemistry Stability

Potent HIV-1 Reverse Transcriptase Inhibition by Thiazolidin-4-One Derivatives

2,6‑Dimethoxybenzaldehyde serves as a critical aldehyde component in the synthesis of 2,3‑diaryl‑1,3‑thiazolidin‑4‑one derivatives evaluated as non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs) . One representative derivative incorporating the 2,6‑dimethoxyphenyl motif achieved an IC₅₀ of 20 nM against recombinant wild‑type HIV‑1 reverse transcriptase [1], demonstrating that the 2,6‑substitution pattern contributes to high‑affinity enzyme binding.

Medicinal Chemistry Antiviral Research NNRTI

Anti-Tubercular Activity Against M. tuberculosis as a Probe Scaffold

In a screen of 48 commercial benzaldehydes against Mycobacterium tuberculosis H37Rv, 2,6‑dimethoxybenzaldehyde demonstrated a minimum inhibitory concentration (MIC) of 4.7 μM using the Alamar Blue susceptibility test. This value positions it as a moderately active anti‑tubercular agent, with activity comparable to other substituted benzaldehydes identified in the same study [1].

Antimicrobial Tuberculosis Drug Discovery

2,6-Dimethoxybenzaldehyde Application Scenarios


HIV-1 NNRTI Lead Synthesis via Thiazolidin-4-One

Researchers engaged in antiviral drug discovery should prioritize 2,6‑dimethoxybenzaldehyde as the aldehyde component for constructing 2,3‑diaryl‑1,3‑thiazolidin‑4‑one NNRTI scaffolds. Derivatives incorporating this aldehyde have demonstrated IC₅₀ values as low as 20 nM against HIV‑1 reverse transcriptase [1], validating the 2,6‑dimethoxyphenyl motif as a privileged pharmacophore. Procurement of high‑purity material (≥97% GC) [2] ensures reproducibility in multi‑step synthetic sequences.

Anti-Tubercular Agents from Benzaldehyde Scaffolds

For medicinal chemistry programs targeting Mycobacterium tuberculosis, 2,6‑dimethoxybenzaldehyde offers a validated starting point with an MIC of 4.7 μM against H37Rv [1]. The compound can be used as a reference standard in Alamar Blue susceptibility assays or as a core fragment for generating focused libraries, leveraging SAR data from a comprehensive panel of 48 commercial benzaldehydes [2].

Oxidation-Sensitive Transformations with Enhanced Stability

In synthetic routes involving mild oxidants or aerobic conditions, 2,6‑dimethoxybenzaldehyde is preferable to its 2,4‑isomer due to its reduced oxidation rate [1]. The Hammett σ(OCH₃) value of −0.78 (vs. −0.66 for 2,4‑DMBA) reflects stronger electron donation that retards electrophilic attack. This kinetic stability minimizes aldehyde oxidation to the corresponding benzoic acid, improving yield and simplifying purification.

Crystallization & Solid-State Formulation with High Thermal Stability

Formulation scientists developing crystalline products or solid‑state formulations should select 2,6‑dimethoxybenzaldehyde for its elevated melting point of 96–98 °C [1], which is 29 °C higher than the 2,4‑isomer [2]. This thermal robustness facilitates handling at elevated ambient temperatures and enables recrystallization from a broader range of solvents without risk of premature melting.

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